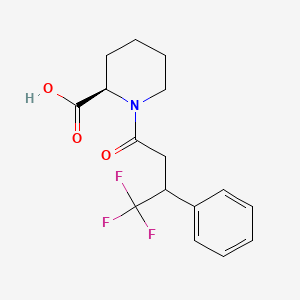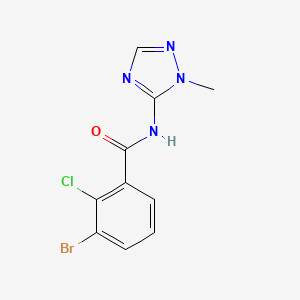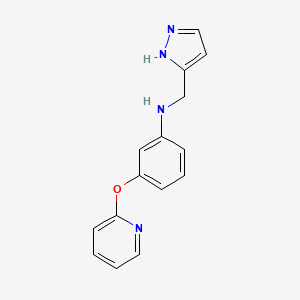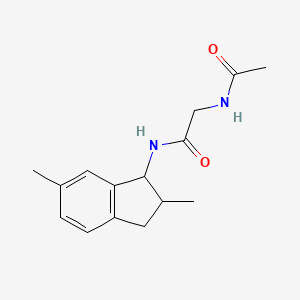
(2R)-1-(4,4,4-trifluoro-3-phenylbutanoyl)piperidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-(4,4,4-trifluoro-3-phenylbutanoyl)piperidine-2-carboxylic acid, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain, from the synaptic cleft. TFB-TBOA has been widely used in scientific research to understand the role of EAATs in various neurological disorders.
作用机制
(2R)-1-(4,4,4-trifluoro-3-phenylbutanoyl)piperidine-2-carboxylic acid is a competitive inhibitor of EAATs, meaning that it binds to the same site on the transporter as glutamate and prevents its uptake. Specifically, this compound binds to the substrate-binding domain of EAATs and blocks the conformational changes required for substrate transport.
Biochemical and Physiological Effects:
Inhibition of EAATs by this compound leads to increased extracellular levels of glutamate, which can activate various glutamate receptors and lead to excitotoxicity and neuronal damage. In addition, this compound has been shown to increase the release of dopamine and other neurotransmitters in the brain, suggesting that it may have additional effects beyond its inhibition of EAATs.
实验室实验的优点和局限性
One advantage of using (2R)-1-(4,4,4-trifluoro-3-phenylbutanoyl)piperidine-2-carboxylic acid in lab experiments is its high potency and selectivity for EAATs. This allows researchers to specifically target these transporters without affecting other neurotransmitter systems. However, this compound can be toxic at high concentrations and may have off-target effects, so careful dosing and controls are necessary.
未来方向
There are several potential future directions for research on (2R)-1-(4,4,4-trifluoro-3-phenylbutanoyl)piperidine-2-carboxylic acid and EAATs. One area of interest is the role of EAATs in neuroinflammation and neurodegeneration, as well as the potential therapeutic benefits of EAAT inhibition in these conditions. Another area of interest is the development of more selective and potent EAAT inhibitors that can be used in vivo to better understand the role of these transporters in normal brain function and disease. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
合成方法
(2R)-1-(4,4,4-trifluoro-3-phenylbutanoyl)piperidine-2-carboxylic acid is a synthetic compound that can be prepared by the reaction of (R)-3-phenyl-2-(piperidin-2-yl)propanoic acid with 4,4,4-trifluoro-3-oxobutanoyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate, and the product is purified by column chromatography.
科学研究应用
(2R)-1-(4,4,4-trifluoro-3-phenylbutanoyl)piperidine-2-carboxylic acid has been used extensively in scientific research to study the role of EAATs in various neurological disorders, including epilepsy, stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. By inhibiting EAATs, this compound can increase the concentration of glutamate in the synaptic cleft, leading to increased excitotoxicity and neuronal damage.
属性
IUPAC Name |
(2R)-1-(4,4,4-trifluoro-3-phenylbutanoyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)12(11-6-2-1-3-7-11)10-14(21)20-9-5-4-8-13(20)15(22)23/h1-3,6-7,12-13H,4-5,8-10H2,(H,22,23)/t12?,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUNZAPMROQNNO-ZGTCLIOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)CC(C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)C(=O)O)C(=O)CC(C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-2-methyl-N-propan-2-ylbenzamide](/img/structure/B7643719.png)
![[4-[[5-(Hydroxymethyl)furan-2-yl]methyl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7643722.png)
![N,N-dimethyl-2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B7643729.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(1-methoxycyclobutyl)methyl]urea](/img/structure/B7643733.png)
![(2R)-1-[3-(1,3-dimethylpyrazol-4-yl)propanoyl]piperidine-2-carboxylic acid](/img/structure/B7643752.png)
![[5-[(3-Pyridin-2-yloxyanilino)methyl]furan-2-yl]methanol](/img/structure/B7643763.png)

![(2R)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B7643772.png)
![5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7643776.png)
![2-[1-[[2-(3-Fluorophenyl)acetyl]amino]ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7643793.png)

![4-methyl-3-methylsulfonyl-N-[(3,4,5-trifluorophenyl)methyl]aniline](/img/structure/B7643807.png)
![N-[(2S)-1-amino-1-oxopropan-2-yl]-3-ethylthiophene-2-carboxamide](/img/structure/B7643813.png)